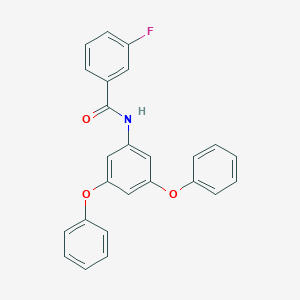![molecular formula C14H11BrClNO2 B390207 4-Bromo-2-{[(4-clorofenil)imino]metil}-6-metoxifenol CAS No. 338417-07-5](/img/structure/B390207.png)
4-Bromo-2-{[(4-clorofenil)imino]metil}-6-metoxifenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol: is an organic compound with the molecular formula C14H11BrClNO2. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorophenyl group attached to an imino group at the 2nd position, and a methoxy group at the 6th position on a phenol ring. It is a solid compound with a molecular weight of 340.6 g/mol .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of specialty chemicals for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol typically involves the following steps:
Formation of the imine: The reaction between 4-chloroaniline and 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst forms the imine intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol is not fully understood, but it is believed to interact with biological targets through its phenolic and imine groups. These functional groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms may also contribute to its binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
4-Bromo-2-chlorophenol: Similar structure but lacks the imine and methoxy groups.
4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Uniqueness:
- The presence of both bromine and chlorine atoms, along with the imine and methoxy groups, makes 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol unique in its chemical reactivity and potential biological activity. These functional groups provide multiple sites for chemical modification and interaction with biological targets, enhancing its versatility in scientific research and industrial applications .
Propiedades
IUPAC Name |
4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTVWKZCCRIMON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B390125.png)
![N-(3-bromo-4-methoxybenzylidene)-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B390128.png)
![4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide](/img/structure/B390129.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-(4-{[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]amino}phenoxy)aniline](/img/structure/B390130.png)
![2-{[(4-Butyl-2-methylphenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B390131.png)
![3-chloro-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B390132.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B390135.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B390136.png)

![2-[(E)-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B390140.png)
![methyl N'-[(Z)-pyridin-2-ylmethylideneamino]carbamimidothioate](/img/structure/B390141.png)
![N-[4-(hexadecylsulfanyl)phenyl]nicotinamide](/img/structure/B390142.png)


